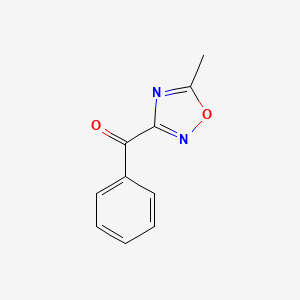

3-Benzoyl-5-methyl-1,2,4-oxadiazole

説明

特性

CAS番号 |

23572-07-8 |

|---|---|

分子式 |

C10H8N2O2 |

分子量 |

188.18 g/mol |

IUPAC名 |

(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanone |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3 |

InChIキー |

BJHMEJXJPOBCNY-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=NO1)C(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-5-methyl-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .

Industrial Production Methods: Industrial production methods for oxadiazoles often involve oxidative cyclization of N-acyl N`aryliden-hydrazines promoted by reagents like Dess Martin reagent . These methods are scalable and can be optimized for large-scale production.

化学反応の分析

Types of Reactions: 3-Benzoyl-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with oxadiazoles.

Common Reagents and Conditions:

Oxidation: Reagents like iodobenzene and Oxone are used for oxidative desulfurization.

Reduction: Common reducing agents include hydrogen gas and palladium catalysts.

Substitution: Nucleophilic substitution often involves reagents like benzyl alcohol.

Major Products:

Oxidation: Oxadiazole derivatives with different substituents.

Reduction: Reduced oxadiazole analogs.

Substitution: Aryl nitrile, benzyl acetate, and benzaldehyde.

科学的研究の応用

3-Benzoyl-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

Biology: Exhibits antibacterial, antiviral, and antifungal activities.

Medicine: Potential anticancer agent due to its ability to inhibit cancer cell growth.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-Benzoyl-5-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds with biological molecules, leading to inhibition or activation of specific pathways . For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases and other enzymes involved in cell proliferation .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Antitumor Activity

- 5-Substituted Ribose Derivatives : Introduction of electron-withdrawing groups (EWGs) at the 5-position, such as in ribose-fused oxadiazoles, enhances antitumor potency. Compound 8 (Table 2 in ) exhibited a GI₅₀ of 4.5 µM against WiDr colon cancer cells, emphasizing the role of EWGs in improving selectivity and cytotoxicity .

Anti-inflammatory Activity

- 3-Phenyl-5-methyl-1,2,4-oxadiazole : This analogue demonstrated anti-inflammatory effects comparable to phenylbutazone, a classic NSAID, via dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways . The methyl group at the 5-position likely contributes to metabolic stability, while the phenyl group at the 3-position may enhance hydrophobic interactions with enzyme targets.

Enzyme Inhibition

- 3-Aryl-5-pyrazolyl Derivatives : Systematic modifications of aryl and pyrazolyl groups yielded potent HIF-1 inhibitors, with compound 11m achieving an IC₅₀ of 0.35 µM . The para-chlorobenzyl group on the pyrazole ring was critical for activity, highlighting the importance of halogenated substituents in enhancing binding affinity.

- 3-Benzoyl-5-methyl-1,2,4-oxadiazole : The benzoyl group could serve as a bioisostere for aryl or heteroaryl groups in enzyme inhibitors, though its electron-withdrawing nature may require balancing with electron-donating substituents for optimal activity.

Structural and Crystallographic Insights

- Hybrid Benzotriazole-Oxadiazole Systems : Crystallographic studies of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole revealed planar ring systems with an 80.2° dihedral angle between the oxadiazole and benzotriazole moieties . Weak intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice, suggesting that similar interactions could influence solubility or solid-state properties in related compounds.

SAR Trends and Design Considerations

Substituent Effects :

- 3-Position : Aryl groups (phenyl, benzoyl) enhance hydrophobic interactions with targets, while EWGs (e.g., benzoyl) may improve metabolic stability but reduce electron density at the oxadiazole core.

- 5-Position : Methyl groups contribute to steric bulk and metabolic stability, whereas EWGs (e.g., chloromethyl in ribose derivatives) enhance antitumor activity .

Synthetic Accessibility : Derivatives like this compound are accessible via classical methods (e.g., Beckmann rearrangement), but modern approaches (e.g., click chemistry for triazole hybrids) may improve yields and diversity .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Benzoyl-5-methyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

The compound can be synthesized via cyclization reactions using substituted precursors. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole derivatives are synthesized by refluxing with benzotriazole in acetonitrile using potassium carbonate as a base, followed by recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Base choice : Strong bases like K₂CO₃ enhance nucleophilic substitution efficiency.

- Purification : Slow evaporation of ethanol solutions yields high-purity crystals for structural analysis .

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. Key parameters include:

- Planarity : The 1,2,4-oxadiazole ring and substituents (e.g., benzoyl groups) typically exhibit near-planar geometries (dihedral angles <5°) .

- Intermolecular interactions : Weak C–H⋯N hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, forming 2D sheets .

- Refinement protocols : Riding models for H-atoms and anisotropic displacement parameters for heavy atoms ensure accurate bond-length and angle calculations .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis .

- Emergency procedures : Immediate ethanol rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do solvent systems and proton concentration (pS⁺) influence the rearrangement kinetics of this compound derivatives?

Kinetic studies in dioxane/water (1:1 v/v) reveal dual reaction pathways:

- Uncatalyzed pathway : Independent of proton concentration, dominant at neutral pH.

- Base-catalyzed pathway : Proportional to pS⁺ (operational proton scale), prevalent under basic conditions (pS⁺ > 10) .

Data example :

| Pathway | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Uncatalyzed | 2.3 × 10⁻⁴ | 85.2 |

| Base-catalyzed | 1.7 × 10⁻³ | 72.8 |

Computational modeling (e.g., DFT) further supports transition-state stabilization by solvent polarity .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

- Electrostatic potential (ESP) : Identifies electrophilic centers (e.g., C5 of the oxadiazole ring) prone to nucleophilic attack.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) correlate with kinetic stability .

- Transition-state analysis : Nudged Elastic Band (NEB) methods map energy barriers for substituent exchange .

Q. How does structural modification of this compound impact its biological activity in pharmacological studies?

Derivatives with electron-withdrawing groups (e.g., nitro, halogens) enhance bioactivity:

- Antimicrobial activity : Substitution at C5 with chlorophenyl groups increases MIC values against S. aureus (MIC = 8 µg/mL) .

- Antioxidant capacity : Vanillin-substituted derivatives show 85% DPPH radical scavenging at 50 µM, linked to resonance stabilization of the oxadiazole ring .

- Enzyme inhibition : Docking studies reveal hydrogen bonding between the benzoyl group and GSK-3β active sites (binding energy = −9.2 kcal/mol) .

Q. What analytical techniques resolve contradictions in reported reaction mechanisms for oxadiazole derivatives?

- Isotopic labeling : Use of ¹⁴C-labeled PMO tracks combustion byproducts in thermal degradation studies .

- High-resolution mass spectrometry (HRMS) : Confirms intermediate formation (e.g., m/z 458.98883 for brominated derivatives) .

- Kinetic isotope effects (KIE) : Differentiates proton-transfer steps (kH/kD > 2) from non-ionic pathways .

Methodological Guidelines

- Synthetic reproducibility : Validate reaction conditions (solvent purity, temperature control) to mitigate batch-to-batch variability .

- Data interpretation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve structural ambiguities .

- Biological assays : Use positive controls (e.g., ascorbic acid for antioxidants) to calibrate activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。